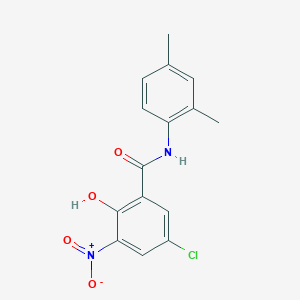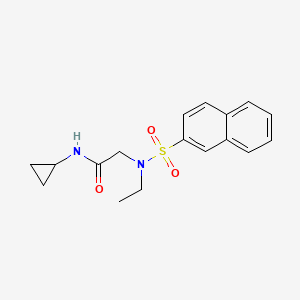![molecular formula C13H17BrN2O B5851906 1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5851906.png)
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromobenzyl chloride is reacted with piperidine-4-carboxamide under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds such as:
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 1-phenylpiperidine share structural similarities and may exhibit similar biological activities.
Bromophenyl Derivatives: Compounds containing the bromophenyl group, such as 2-bromobenzylamine, may have comparable chemical reactivity and applications.
Carboxamide Derivatives: Other carboxamide-containing compounds, such as N-phenylpiperidine-4-carboxamide, may also be used in similar research and industrial applications.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-4-2-1-3-11(12)9-16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDQSXBJOGXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride](/img/structure/B5851838.png)
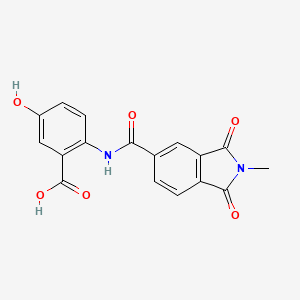
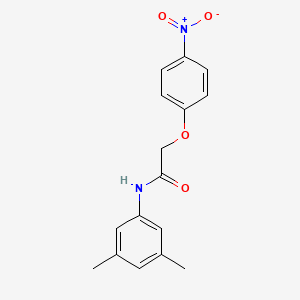
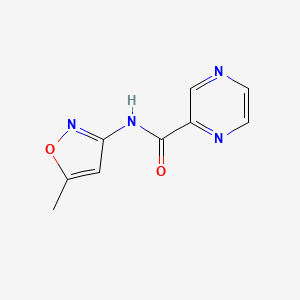
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)

![1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA](/img/structure/B5851898.png)
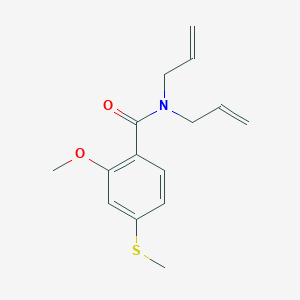
![N~1~-(2,4-DIMETHOXYPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
